tert-Butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate is a derivative of azepane featuring a tert-butyl group and a hydroxymethyl group. It has a wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 216.28 . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 2.28, indicating its lipophilicity . It is very soluble, with a solubility of 33.0 mg/ml .Scientific Research Applications
Molecular Structure Analysis
The six-membered ring of a related ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, exhibits a distorted half-chair configuration, forming hydrogen bonds between OH group and the protecting carbonyl group, and between NH and the piperazine oxo group. This provides insights into the molecular configuration of similar compounds, which is essential for understanding their chemical behavior and potential applications (Kolter et al., 1996).
Chiral Separation
Chiral supercritical fluid chromatography (SFC) has been used for the isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate from a racemate. This method demonstrates the potential of SFC in obtaining enantiomerically pure compounds, which is crucial for research in stereochemistry and the development of chirally pure pharmaceuticals (Carry et al., 2013).
Enantioselective Synthesis
An efficient enantioselective synthesis process for a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was developed. This synthesis is crucial for producing specific enantiomers of compounds that can have significant implications in drug development and synthesis of active pharmaceutical ingredients (Campbell et al., 2009).
Practical Synthesis for Drug Development
A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, demonstrates the applicability of such compounds in the synthesis of important therapeutic agents. This synthesis is essential for the large-scale production of pharmaceuticals (Gomi et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-2-methylazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-7-5-6-8-13(14,4)10-15/h15H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEHTXHMBFXNPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCN1C(=O)OC(C)(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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